molecular formula C16H24FN3O2 B3026530 tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate CAS No. 1004304-12-4

tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate

Cat. No.: B3026530
CAS No.: 1004304-12-4
M. Wt: 309.38
InChI Key: TXSTZSAIPQLNTF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24FN3O2 and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as an intermediate for crizotinib, a drug used in cancer treatment (Kong et al., 2016). This compound is synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and has been confirmed by MS and 1HNMR spectrum analysis.

Structural and Chemical Properties

The chemical and structural properties of related tert-butyl piperidine-1-carboxylate compounds have been studied extensively. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Its structure was confirmed by single-crystal XRD data, revealing interesting molecular interactions like weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Applications in Drug Synthesis

These compounds are key intermediates in synthesizing various drugs, particularly in cancer treatment and other therapeutic areas. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another intermediate used for small molecule anticancer drugs (Zhang et al., 2018). This compound is synthesized from piperidin-4-ylmethanol through a series of reactions and has shown potential in overcoming resistance problems in cancer therapeutics.

Molecular Structure and Synthesis

The molecular structures of these compounds are critical for their application in drug synthesis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single-crystal X-ray diffraction analysis, highlighting the importance of accurate structural determination in the development of pharmaceutical intermediates (Moriguchi et al., 2014).

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management but is also associated with the opioid crisis in North America .

Mode of Action

It is known that it can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . Fentanyl and its analogues primarily act by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions .

Biochemical Pathways

The biochemical pathways affected by 1-boc-4-AP are those involved in the synthesis of fentanyl and its analogues . When fentanyl binds to the body’s opioid receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Pharmacokinetics

Fentanyl itself is known for its high lipid solubility, which allows it to rapidly enter the brain, leading to a quick onset of effects .

Result of Action

The primary result of the action of 1-boc-4-AP is the production of fentanyl and its analogues . These substances can have potent analgesic effects, but they can also lead to harmful outcomes such as addiction, overdose, and death .

Action Environment

The action of 1-boc-4-AP can be influenced by various environmental factors. For instance, the conditions under which it is stored can impact its stability . Furthermore, the legal and regulatory environment can affect its availability and use. For example, 1-boc-4-AP has been placed under international control, which gives governments the legal base to seize illicit shipments of this chemical .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for this compound largely depend on its applications in pharmaceutical synthesis. Given its use as an intermediate in the synthesis of fentanyl and its analogues, future research may focus on developing more efficient synthesis methods or exploring its use in the synthesis of other pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

tert-butyl 4-(2-amino-3-fluoroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-13-6-4-5-12(17)14(13)18/h4-6,11,19H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSTZSAIPQLNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142566
Record name 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004304-12-4
Record name 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004304-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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